Im-1

mTOR signaling eIF4E High-content screening

Choose IM-1 for your mTOR pathway research based on its unique, FKBP12-independent mechanism. Unlike rapamycin, IM-1 induces eIF4E nuclear translocation and concurrently inhibits both p70 S6K and 4E-BP1 phosphorylation. This validated natural product provides a differentiated chemical probe and a structural scaffold for medicinal chemistry optimization. Ideal for functional studies on translation initiation, cell growth, and anticancer screening.

Molecular Formula
Molecular Weight
Cat. No. B1576327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIm-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing IM-1 (1,4-O-Diferuloylsecoisolariciresinol) as a Natural mTOR Signaling Inhibitor


IM-1, chemically defined as 1,4-O-Diferuloylsecoisolariciresinol, is a natural product identified as a novel inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway [1]. This lignan compound was discovered through a high-content screen designed to detect molecules that induce the nuclear translocation of eukaryotic initiation factor 4E (eIF4E), a key regulator of cap-dependent translation [1]. As an mTOR pathway inhibitor, it has demonstrated strong anticancer activity in preclinical models and is structurally distinct from rapamycin analogs, offering a unique starting point for therapeutic development or pathway interrogation [2].

Why Generic mTOR Inhibitors Like Rapamycin Cannot Substitute for IM-1


Substituting IM-1 with a generic mTOR inhibitor like rapamycin is not scientifically valid due to their fundamentally different mechanisms of action and distinct chemical structures. While rapamycin acts as an allosteric inhibitor of mTORC1 by binding to FKBP12, IM-1 is a natural product that inhibits mTOR signaling, potentially through a different binding mode or by targeting a broader set of pathway components, as evidenced by its unique ability to induce eIF4E nuclear translocation . These mechanistic differences can lead to divergent biological outcomes in terms of target engagement, downstream signaling effects, and the spectrum of cancer cell lines affected. Procurement decisions for research purposes must therefore be based on the specific mechanism of action required for the experimental model, not on the general class of 'mTOR inhibitor' [1].

Quantitative Performance Benchmarks: Verifiable Differentiation of IM-1


Differentiation in Mechanism of Action: eIF4E Nuclear Translocation

IM-1 was identified and distinguished from other compounds in a high-content screen based on its ability to induce significant nuclear translocation of eIF4E in cancer cells [1]. This specific phenotypic change serves as the primary differentiator from its co-identified analog, IM-2 (Pierreione B), and from classical mTOR inhibitors like rapamycin, which were not identified in this assay under the same conditions. The assay used mouse embryonic fibroblast cells and a panel of cancer cell lines to detect changes in eIF4E subcellular localization [1].

mTOR signaling eIF4E High-content screening Cancer biology

Comparative Downstream Signaling Effects: IM-1 vs. IM-2

Both IM-1 and IM-2 were shown to decrease the phosphorylation levels of key mTOR downstream targets, p70 ribosomal protein S6 kinase (S6K) and eIF4E binding protein 1 (4E-BP1), in cancer cells [1]. This effect confirms functional inhibition of the mTOR signaling axis. While the study reports that both compounds exhibit this activity, the specific potency of each was not directly compared with quantitative IC50 values. However, this data establishes IM-1's functional impact on the canonical mTOR pathway, providing a point of comparison with the co-discovered compound IM-2 [1].

mTOR p70 S6K 4E-BP1 Phosphorylation Western Blot

Cytotoxicity and Apoptosis Induction: Functional Consequence of Pathway Inhibition

The inhibition of mTOR signaling by IM-1 translates into functional anticancer effects. The study reports that IM-1 treatment resulted in cancer cell cytotoxicity and apoptosis [1]. While IM-2 also induced these effects, the data establishes that the unique mechanistic profile of IM-1 (eIF4E translocation and S6K/4E-BP1 dephosphorylation) is sufficient to produce a therapeutically relevant cellular outcome. No quantitative comparison of potency (e.g., IC50 for cytotoxicity) between IM-1 and IM-2 was provided in the primary study [1].

Cancer Cytotoxicity Apoptosis MTS assay Flow cytometry

Recommended Application Scenarios for IM-1 Based on Quantitative Evidence


Investigating Non-Canonical mTOR Pathway Regulation via eIF4E

IM-1 is the optimal choice for researchers investigating mechanisms of mTOR pathway inhibition that are independent of the FKBP12-rapamycin binding site. Its primary differentiator is its ability to induce eIF4E nuclear translocation, a phenotypic change not associated with rapamycin or its analogs [1]. This makes IM-1 a unique chemical probe for studying the role of eIF4E subcellular localization in cancer biology and for screening applications focused on this specific readout [1].

Tool Compound for Dual Inhibition of S6K and 4E-BP1 Phosphorylation

For functional studies requiring the concurrent inhibition of both p70 S6K and 4E-BP1 phosphorylation, IM-1 provides a validated tool. Its demonstrated ability to decrease phosphorylation of both these downstream effectors in cancer cells [1] makes it suitable for experiments exploring the coordinated regulation of translation initiation and cell growth, and for benchmarking against other mTOR pathway modulators that may have a more restricted effect (e.g., targeting only one branch of the pathway).

Natural Product-Based Lead for Anticancer Drug Discovery

IM-1 is a suitable starting point for medicinal chemistry programs focused on developing novel anticancer therapeutics from natural product scaffolds. Its demonstrated induction of cytotoxicity and apoptosis in cancer cells [1], combined with its unique lignan structure and eIF4E-targeting mechanism, provides a differentiated chemical series for lead optimization. Researchers can explore structure-activity relationships (SAR) to improve potency and selectivity, knowing that the core scaffold is biologically active against a validated oncology target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Im-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.